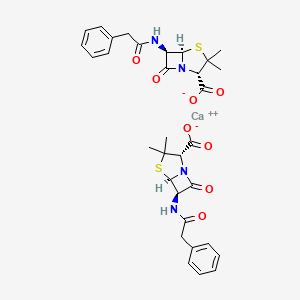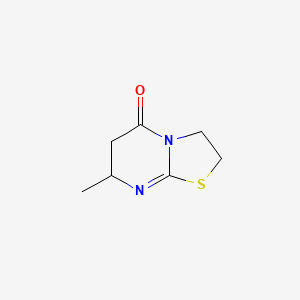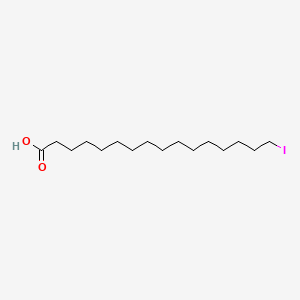
16-Iodohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Iodohexadecanoic acid is a long-chain fatty acid derivative characterized by the presence of an iodine atom at the 16th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Iodohexadecanoic acid typically involves the iodination of hexadecanoic acid. One common method includes the reaction of hexadecanoic acid with iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
16-Iodohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 16-hydroxyhexadecanoic acid or 16-aminohexadecanoic acid.
Oxidation: Formation of 16-oxohexadecanoic acid.
Reduction: Formation of 16-hydroxyhexadecanoic acid.
Scientific Research Applications
16-Iodohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iodinated fatty acids and derivatives.
Biology: Employed in studies of fatty acid metabolism and transport in biological systems.
Medicine: Utilized as a radiolabeled tracer in nuclear medicine for imaging and diagnostic purposes, particularly in myocardial metabolism studies
Industry: Applied in the development of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of 16-Iodohexadecanoic acid involves its incorporation into metabolic pathways of fatty acids. In biological systems, it is taken up by cells and undergoes beta-oxidation, releasing iodine ions. These ions can be detected and measured, providing insights into fatty acid metabolism and cellular function .
Comparison with Similar Compounds
Similar Compounds
15-p-Iodophenylpentadecanoic acid: Another iodinated fatty acid used in similar applications.
16-Fluorohexadecanoic acid: A fluorinated analog with similar metabolic properties.
Uniqueness
16-Iodohexadecanoic acid is unique due to its specific iodine substitution, which provides distinct radiolabeling properties. This makes it particularly useful in nuclear medicine for imaging and diagnostic purposes, offering advantages over other similar compounds in terms of sensitivity and specificity .
Properties
CAS No. |
78774-43-3 |
|---|---|
Molecular Formula |
C16H31IO2 |
Molecular Weight |
382.32 g/mol |
IUPAC Name |
16-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
InChI Key |
RNTWMPKPEATMJA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


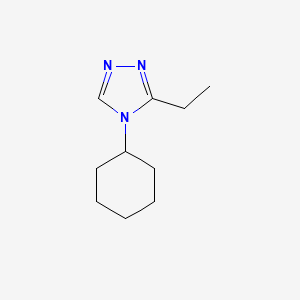
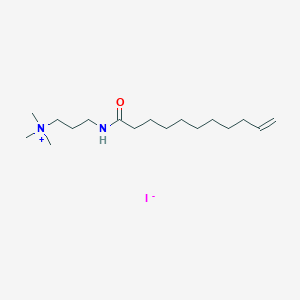
![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858881.png)
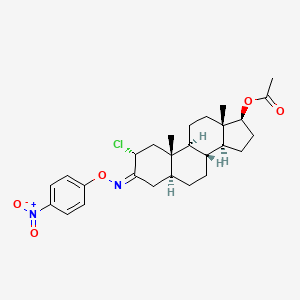


![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)


